Cas no 1361696-40-3 (5-Iodo-2-(trifluoromethoxy)pyridine)

5-Iodo-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Iodo-2-(trifluoromethoxy)pyridine
- 5-iodo-2-(trifluoromethoxy)pyridine
- AKOS026674376
- SCHEMBL21223976
- MFCD25450583
- 1361696-40-3
- GFWZFVCJFBKZFK-UHFFFAOYSA-N
-
- MDL: MFCD25450583
- インチ: InChI=1S/C6H3F3INO/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H
- InChIKey: GFWZFVCJFBKZFK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 288.92115Da
- どういたいしつりょう: 288.92115Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 22.1Ų
5-Iodo-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB425844-250mg |
5-Iodo-2-(trifluoromethoxy)pyridine; . |
1361696-40-3 | 250mg |
€1265.80 | 2024-08-03 | ||
Ambeed | A717186-1g |
5-Iodo-2-(trifluoromethoxy)pyridine |
1361696-40-3 | 95% | 1g |
$2536.0 | 2024-04-24 | |
abcr | AB425844-250 mg |
5-Iodo-2-(trifluoromethoxy)pyridine |
1361696-40-3 | 250MG |
€1,262.90 | 2022-08-31 | ||
abcr | AB425844-100mg |
5-Iodo-2-(trifluoromethoxy)pyridine; . |
1361696-40-3 | 100mg |
€662.30 | 2024-08-03 |
5-Iodo-2-(trifluoromethoxy)pyridine 関連文献
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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4. Back matter
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
5-Iodo-2-(trifluoromethoxy)pyridineに関する追加情報
5-Iodo-2-(trifluoromethoxy)pyridine (CAS No. 1361696-40-3): A Versatile Building Block in Medicinal Chemistry
5-Iodo-2-(trifluoromethoxy)pyridine (CAS No. 1361696-40-3) is a highly valuable compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique iodo and trifluoromethoxy substituents, has gained significant attention due to its versatile reactivity and potential applications in the synthesis of bioactive molecules.
The structure of 5-Iodo-2-(trifluoromethoxy)pyridine consists of a pyridine ring with an iodine atom at the 5-position and a trifluoromethoxy group at the 2-position. The presence of these functional groups imparts unique chemical properties that make it an attractive starting material for a variety of synthetic transformations. The iodine atom, being a good leaving group, facilitates cross-coupling reactions, while the trifluoromethoxy group provides electron-withdrawing effects that can influence the reactivity and biological activity of the final products.
In recent years, 5-Iodo-2-(trifluoromethoxy)pyridine has been extensively studied for its potential in drug discovery and development. One notable application is in the synthesis of compounds with anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of novel pyridine-based inhibitors targeting specific cancer pathways. The resulting compounds exhibited potent cytotoxic activity against various cancer cell lines, highlighting the importance of 5-Iodo-2-(trifluoromethoxy)pyridine in developing effective anti-cancer agents.
Beyond cancer research, 5-Iodo-2-(trifluoromethoxy)pyridine has also shown promise in other therapeutic areas. A recent publication in Organic & Biomolecular Chemistry described its use in the synthesis of compounds with anti-inflammatory properties. The trifluoromethoxy group was found to enhance the potency and selectivity of these compounds, making them potential candidates for treating inflammatory diseases.
The synthetic utility of 5-Iodo-2-(trifluoromethoxy)pyridine is further demonstrated by its role in the development of new materials and functional molecules. Researchers have utilized this compound as a building block for constructing complex molecular architectures with tailored properties. For example, a study published in Advanced Materials reported the synthesis of novel pyridine-based polymers using 5-Iodo-2-(trifluoromethoxy)pyridine. These polymers exhibited excellent thermal stability and mechanical strength, making them suitable for various advanced applications.
In addition to its synthetic applications, 5-Iodo-2-(trifluoromethoxy)pyridine has been investigated for its potential as a radiolabeled tracer in nuclear medicine. The iodine atom can be readily substituted with radioisotopes such as iodine-123 or iodine-131, enabling the use of this compound in diagnostic imaging and targeted therapy. A study published in Bioconjugate Chemistry explored the synthesis and biological evaluation of radiolabeled derivatives of 5-Iodo-2-(trifluoromethoxy)pyridine. The results showed that these derivatives exhibited high uptake and retention in specific tissues, making them promising candidates for imaging and therapeutic applications.
The versatility and reactivity of 5-Iodo-2-(trifluoromethoxy)pyridine have also led to its use in combinatorial chemistry approaches. Combinatorial libraries generated from this compound have been screened for various biological activities, including antimicrobial, antiviral, and neuroprotective effects. A study published in Combinatorial Chemistry & High Throughput Screening reported the identification of several hit compounds with promising biological profiles using high-throughput screening techniques.
In conclusion, 5-Iodo-2-(trifluoromethoxy)pyridine (CAS No. 1361696-40-3) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable building block for synthesizing bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in the field.
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